Ethyl 3-(isoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various methods, including photochemical reactions, cyclocondensation, and interaction with different reagents. For instance, the photochemical reaction between ethyl 2-iodothiazole-5-carboxylate and benzene yields ethyl 3-phenylisothiazole-4-carboxylate . Another example is the ultrasound irradiation method used to synthesize ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates with high regioselectivity and yields . Additionally, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in EtOH/TEA solution at room temperature leads to the formation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are supported by crystallographic data and spectroscopic analysis. For example, the photophysical properties of the synthesized ethyl 3-phenylisothiazole-4-carboxylate and its derivatives are attributed to π→π* transitions from the HOMO to the LUMO+1 orbital, and they exhibit fluorescence possibly due to dual emission from different excited states . The crystallographic data support the structure of ethyl 1H-pyrazole-3-carboxylates synthesized under ultrasound irradiation .
Chemical Reactions Analysis
The chemical reactions of these compounds involve various pathways. Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate undergoes photolysis at 300 nm in amines and alcohols, suggesting competing photolytic pathways: reversible photoisomerisation to a ketene, and a loss of carbon dioxide to form a singlet imino-carbene . The newly synthesized ethyl 3-amino-5-phenylpyrazole-4-carboxylate can be diazotized and coupled with various reagents to afford different derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The photophysical properties, such as absorption and fluorescence, are determined by the electronic transitions within the molecules . The reactivity of the compounds in different chemical reactions provides insights into their chemical properties, such as the efficient capture of a carbene by various nucleophiles . The prodrug 3-carboxyisoxazole is absorbed intact after oral administration and metabolized to yield plasma concentrations of the antiinflammatory agent .
Scientific Research Applications
Synthesis and Photophysical Properties
Research has focused on the synthesis of related compounds and the examination of their photophysical properties. For example, the study of tandem photoarylation-photoisomerization of halothiazoles led to the synthesis of ethyl 2-arylthiazole-5-carboxylates, revealing insights into their singlet oxygen activation properties and potential as photosensitizers (Amati et al., 2010). This highlights the role of such compounds in photophysical research and their potential application in photochemical reactions.
Stability and Structural Analysis
Another area of research involves the stability and structural analysis of ethyl ester and carboxylic acid derivatives of drug analogues. For instance, polymorphic and solvate structures of ethyl ester and carboxylic acid derivatives of WIN 61893 analogue were synthesized and characterized, offering insights into their stability in solution and the impact of intermolecular hydrogen bonding interactions (Salorinne et al., 2014). This research is crucial for understanding the physical and chemical properties of such compounds, which can influence their application in drug development and material science.
Antiviral and Cytotoxic Activities
Further studies have explored the synthesis of new pyrazole- and isoxazole-based heterocycles, investigating their antiviral and cytotoxic activities. For example, compounds were synthesized and screened for their activity against Herpes simplex type-1 (HSV-1), demonstrating the potential of these compounds in developing new antiviral agents (Dawood et al., 2011).
Mechanism of Action
Future Directions
The potential applications of this compound would depend on its specific chemical and biological properties. Given its complex structure and the presence of several functional groups known to be biologically active, it could be of interest in the development of new pharmaceuticals or as a building block in organic synthesis .
properties
IUPAC Name |
ethyl 3-(1,2-oxazole-5-carbonylamino)-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-2-22-17(21)15-12(19-16(20)13-8-9-18-23-13)10-14(24-15)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJFHSNAWQUEDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(isoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.